4-Hydroxy-1-(1H-indol-1-yl)butane-1-thione
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Overview
Description
4-Hydroxy-1-(1H-indol-1-yl)butane-1-thione is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are found in various natural products and drugs. This compound features an indole ring, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(1H-indol-1-yl)butane-1-thione typically involves the condensation of indole derivatives with appropriate reagents. One common method includes the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to yield the desired indole product . The reaction conditions often involve ambient temperature for the initial condensation, followed by heating at elevated temperatures (e.g., 190°C) for several hours .
Industrial Production Methods
Industrial production methods for indole derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of catalysts and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(1H-indol-1-yl)butane-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4-Hydroxy-1-(1H-indol-1-yl)butane-1-thione has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(1H-indol-1-yl)butane-1-thione involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The compound’s ability to undergo electrophilic substitution also allows it to interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyindole: Another indole derivative with similar structural features.
4-(1H-Indol-3-yl)butan-2-one: Shares the indole ring but differs in the functional groups attached.
Uniqueness
4-Hydroxy-1-(1H-indol-1-yl)butane-1-thione is unique due to the presence of both hydroxy and thione groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C12H13NOS |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
4-hydroxy-1-indol-1-ylbutane-1-thione |
InChI |
InChI=1S/C12H13NOS/c14-9-3-6-12(15)13-8-7-10-4-1-2-5-11(10)13/h1-2,4-5,7-8,14H,3,6,9H2 |
InChI Key |
PQTBFWJIEXDOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=S)CCCO |
Origin of Product |
United States |
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